molecular formula C12H9F3N2O B594575 5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine CAS No. 1258626-19-5

5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine

Cat. No.: B594575
CAS No.: 1258626-19-5
M. Wt: 254.212
InChI Key: OXNIYHVYNRQAGJ-UHFFFAOYSA-N
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Description

5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring via an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine typically involves the following steps:

    Formation of the Trifluoromethoxyphenyl Intermediate: The trifluoromethoxy group is introduced to the phenyl ring through a nucleophilic aromatic substitution reaction. This can be achieved using trifluoromethoxide anion as the nucleophile.

    Coupling with Pyridine: The trifluoromethoxyphenyl intermediate is then coupled with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to bind to these targets, often through hydrogen bonding or hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)pyridin-3-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    3-(Trifluoromethoxy)aniline: Similar structure but lacks the pyridine ring.

Uniqueness

5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine is unique due to the presence of both the trifluoromethoxy group and the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)18-11-3-1-2-8(5-11)9-4-10(16)7-17-6-9/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNIYHVYNRQAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744954
Record name 5-[3-(Trifluoromethoxy)phenyl]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258626-19-5
Record name 5-[3-(Trifluoromethoxy)phenyl]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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